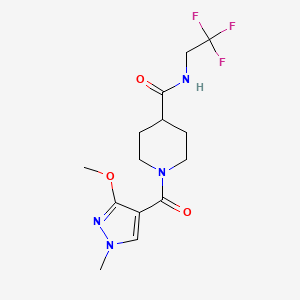

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core linked to a 3-methoxy-1-methylpyrazole-4-carbonyl group and an N-(2,2,2-trifluoroethyl) substituent. Its molecular formula is C₁₉H₂₁F₃N₄O₃, with a molecular weight of 410.4 g/mol . The trifluoroethyl group enhances lipophilicity and metabolic stability, while the pyrazole moiety may contribute to binding interactions in biological systems.

Properties

IUPAC Name |

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N4O3/c1-20-7-10(12(19-20)24-2)13(23)21-5-3-9(4-6-21)11(22)18-8-14(15,16)17/h7,9H,3-6,8H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNLSOGJCABMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Methoxylation and Methylation: The pyrazole ring is then methoxylated and methylated using appropriate reagents such as methanol and methyl iodide.

Coupling with Piperidine: The pyrazole derivative is coupled with piperidine-4-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Introduction of Trifluoroethyl Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

Oxidation: 1-(3-hydroxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide.

Reduction: 1-(3-methoxy-1-methyl-1H-pyrazole-4-methanol)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors in the central nervous system, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to neurotransmission, potentially affecting conditions like anxiety or depression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on pyrazole-carboxamide scaffolds , piperidine/piperazine linkages , and fluorinated substituents . Key distinctions include variations in amide substituents, heterocyclic cores, and functional group positioning, which influence physicochemical properties and synthetic routes.

Structural Analogues and Their Features

Table 1: Structural and Molecular Comparison

Physicochemical and Pharmacological Insights

- Metabolic Stability : Fluorinated groups (e.g., CF₃, trifluoroethyl) reduce oxidative metabolism, as seen in nipecotic acid prodrugs .

- Binding Interactions: Pyrazole-4-carboxamides often target enzymes (e.g., kinases) or receptors (e.g., cannabinoid receptors) via hydrogen bonding and π-π stacking, as observed in anandamide analogs .

Biological Activity

The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 348.32 g/mol

- CAS Number : 1207032-94-7

Biological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including the compound . Below are some key areas of biological activity:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains and fungi. The structure of this compound suggests potential for similar activity due to its functional groups that may interact with microbial targets .

2. Anti-inflammatory Activity

Pyrazole compounds have been noted for their anti-inflammatory effects. For example, studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models. This suggests that the compound may also possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation .

3. Enzymatic Inhibition

Enzyme inhibition is another critical area where pyrazole derivatives have shown promise. Some related compounds have been tested as inhibitors of monoamine oxidase (MAO), which is significant in the treatment of neurological disorders. The presence of specific functional groups in our compound may facilitate similar inhibitory actions on relevant enzymes .

The mechanisms through which pyrazole derivatives exert their biological effects often involve:

- Hydrogen Bonding : The carbonyl oxygen atom in the structure can form hydrogen bonds with target proteins or enzymes, enhancing binding affinity and specificity.

- Cell Membrane Interaction : Studies suggest that some pyrazole compounds disrupt bacterial cell membranes, leading to cell lysis and death .

Case Studies

Several studies have investigated related pyrazole compounds with promising results:

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical parameters influence yield?

Synthesis typically involves coupling the pyrazole carbonyl chloride with the piperidine carboxamide derivative under basic conditions. Key parameters include:

- Solvent choice : DMF or dichloromethane (polar aprotic solvents enhance reactivity) .

- Temperature : Room temperature to 50°C, depending on intermediate stability .

- Stoichiometry : A 1.1:1 molar ratio of alkylating agent to precursor minimizes side reactions .

Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) yields 70–88% purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be identified?

- ¹H/¹³C NMR : Methoxy protons (δ ~3.8 ppm), trifluoroethyl split quartets (δ ~3.5–4.0 ppm), and piperidine carboxamide carbonyl signals (δ ~165–170 ppm) .

- IR : Stretches at ~1650–1700 cm⁻¹ (carbonyl groups) and ~2130 cm⁻¹ (trifluoromethyl C-F bonds) .

- HRMS : Molecular ion ([M+H]⁺) must match theoretical mass within ±0.001 Da .

Q. How is the purity of this compound assessed, and what thresholds are acceptable for pharmacological studies?

- HPLC : ≥95% purity for preliminary assays; ≥98% for in vivo studies .

- Elemental analysis : Experimental C/H/N values should align with theoretical values (±0.4%) .

Q. What are the recommended storage conditions to maintain the compound’s integrity?

Store at -20°C in airtight, light-resistant vials under inert gas (N₂/Ar). Use desiccants (e.g., silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Verify compound stability : Use HPLC to check for degradation products under assay conditions (e.g., pH, temperature) .

- Metabolite screening : Test metabolites via LC-MS to rule out off-target effects .

- Assay standardization : Control solvent concentrations (e.g., DMSO ≤0.1%) to avoid cytotoxicity artifacts .

Q. What strategies optimize the compound’s solubility and stability in vitro without altering bioactivity?

Q. What computational methods predict binding affinity to target proteins, and how are these validated experimentally?

- Molecular docking : Tools like AutoDock Vina model interactions with active sites (e.g., hydrogen bonding with trifluoroethyl groups) .

- MD simulations : Assess binding mode stability over 100-ns trajectories .

- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd) .

Q. How do structural modifications at the pyrazole 3-methoxy or trifluoroethyl groups impact target selectivity and off-target effects?

- SAR studies : Replace the methoxy group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance metabolic stability .

- Kinase profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

- Crystallography : Co-crystal structures with target proteins reveal steric/electronic effects of modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.